molecular formula C13H18O3 B13366879 Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol

Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol

Cat. No.: B13366879
M. Wt: 222.28 g/mol
InChI Key: QRHUFWQFTUZQOF-GHMZBOCLSA-N
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Description

Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenoxy group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-methoxyphenol.

    Reaction Conditions: A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with cyclohexanone.

    Purification: The product is usually purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Catalysts: Employing catalysts to increase reaction efficiency and yield.

    Continuous Flow Systems: Implementing continuous flow systems for better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol depends on its application:

    Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Catalysis: As a ligand, it may coordinate with metal centers, influencing the reactivity of the metal in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenoxy)cyclohexanol: A similar compound with a different stereochemistry.

    2-(2-methoxyphenoxy)cyclohexanone: An oxidized form of the compound.

Uniqueness

Rel-(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in both chemical and biological systems.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(1R,2R)-2-(2-methoxyphenoxy)cyclohexan-1-ol

InChI

InChI=1S/C13H18O3/c1-15-12-8-4-5-9-13(12)16-11-7-3-2-6-10(11)14/h4-5,8-11,14H,2-3,6-7H2,1H3/t10-,11-/m1/s1

InChI Key

QRHUFWQFTUZQOF-GHMZBOCLSA-N

Isomeric SMILES

COC1=CC=CC=C1O[C@@H]2CCCC[C@H]2O

Canonical SMILES

COC1=CC=CC=C1OC2CCCCC2O

Origin of Product

United States

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